molecular formula C20H19N3O2S2 B2968044 2-(4-methylbenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941968-09-8

2-(4-methylbenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2968044
CAS No.: 941968-09-8
M. Wt: 397.51
InChI Key: YUNKTBADBPELKX-UHFFFAOYSA-N
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Description

The compound 2-(4-methylbenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide features a bicyclic 5,6-dihydro-4H-cyclopenta[d]thiazole core substituted with a 4-methylbenzamido group at position 2 and a thiophen-2-ylmethylcarboxamide moiety at position 2. This structure combines aromatic (thiophene, benzamido) and heterocyclic (thiazole) components, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[(4-methylbenzoyl)amino]-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c1-12-4-6-13(7-5-12)18(24)23-20-22-17-15(8-9-16(17)27-20)19(25)21-11-14-3-2-10-26-14/h2-7,10,15H,8-9,11H2,1H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNKTBADBPELKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methylbenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The structural formula of the compound can be analyzed to understand its interaction with biological targets. The compound features a cyclopentathiazole core, which is known for its diverse pharmacological activities. The presence of the thiophene and benzamide moieties enhances its lipophilicity and potential for receptor binding.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit various biological activities, including:

  • Anticancer Effects : Thiazole derivatives have shown promising anticancer properties. For instance, modifications in thiazole structures have resulted in compounds that inhibit tubulin polymerization, leading to reduced cancer cell proliferation .
  • Enzyme Inhibition : The compound's structural similarity to known enzyme inhibitors suggests potential activity against targets such as acetylcholinesterase (AChE) and proteases involved in viral replication. Studies have demonstrated that thiazole-containing compounds can significantly inhibit AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have displayed inhibitory effects on AChE, suggesting that this compound may function through competitive inhibition at the enzyme's active site. This is particularly relevant in the context of Alzheimer's disease treatment .
  • Antiproliferative Mechanisms : The compound may exert anticancer effects by disrupting microtubule dynamics, akin to other thiazole derivatives that inhibit tubulin polymerization. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .
  • Binding Affinity : Molecular docking studies indicate that the compound likely binds effectively to target proteins due to its structural features, enhancing its biological activity .

Case Studies and Research Findings

Recent studies have focused on evaluating the biological effects of similar thiazole derivatives:

  • Study on Acetylcholinesterase Inhibition : A series of thiazole derivatives were synthesized and tested for AChE inhibition, with some exhibiting IC50 values as low as 2.7 µM, indicating strong inhibitory potential .
  • Anticancer Activity Assessment : In vitro assays on various cancer cell lines demonstrated that thiazole derivatives could inhibit cell growth with IC50 values ranging from 0.124 µM to 3.81 µM across different types of cancer cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Enzyme/ProteinIC50 (µM)
4-(benzo[d]thiazole-2-yl) phenolsAChE InhibitionAcetylcholinesterase2.7
4-substituted methoxylbenzoyl-thiazolesAntiproliferativeTubulin0.124 - 3.81
2-arylthiazolidine-4-carboxylic acid amidesAnticancerVarious cancer cell linesμM range

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

The cyclopenta-thiazole system is a critical scaffold shared with other derivatives:

  • N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine (CAS 312284-70-1) replaces the carboxamide groups with a 4-chlorophenylamine substituent at position 2.
  • Compound 25 (4-(5,6-dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol) integrates a fused thieno-triazine system, enhancing π-stacking interactions but increasing molecular rigidity. Such modifications highlight how ring fusion patterns (e.g., d vs. b positions) affect conformational flexibility .
Table 1: Core Structure Comparisons
Compound Core Structure Key Substituents Molecular Weight
Target Compound Cyclopenta[d]thiazole 4-Methylbenzamido, Thiophen-2-ylmethylcarboxamide ~430 (estimated)
N-(4-chlorophenyl)-... [CAS 312284-70-1] Cyclopenta[d][1,3]thiazole 4-Chlorophenylamine 250.75
Compound 25 Cyclopenta[4:5]thieno[2,3-d]triazine Phenolic hydroxyl, Triazine Not reported

Substituent Effects on Physicochemical Properties

  • Thiophene vs. Halogenated Aromatics : The target compound’s thiophen-2-ylmethyl group contrasts with halogenated phenyl groups in analogs like N-(4-chlorophenyl)-... . Thiophene’s electron-rich nature may enhance π-π interactions in hydrophobic binding pockets, whereas chloro substituents increase lipophilicity (ClogP ~2.5 vs. ~1.8 for thiophene).
  • Amide vs.
Table 2: Functional Group Impact
Functional Group Example Compound Key Spectral Features (IR/NMR) Biological Implications
Thiophen-2-ylmethyl Target Compound δH ~2.8–3.2 (thiophene CH2), νC=O ~1680 cm⁻¹ Enhanced hydrophobic interactions
4-Chlorophenylamine CAS 312284-70-1 δH ~7.3–7.5 (aromatic Cl), νN-H ~3300 cm⁻¹ Increased lipophilicity
Triazole-thione Compounds 7–9 νC=S ~1247–1255 cm⁻¹, no νC=O Tautomer-dependent activity

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